Benperidol
Overview
Description
Benperidol is a highly potent butyrophenone derivative primarily used as an antipsychotic medication. It is known for its effectiveness in treating hypersexuality syndromes and schizophrenia. This compound is considered the most potent neuroleptic available in the European market .
Mechanism of Action
Target of Action
Benperidol is a potent dopamine receptor antagonist, with a high affinity for the D2 and D4 receptors . The antipsychotic effects of this drug are primarily due to the blockade of these D receptors . In terms of D receptor blockade, this compound is one of the most potent antipsychotic agents .
Mode of Action
This compound acts as a strong dopamine receptor antagonist, particularly at D2 and D4 receptors . It also exhibits weaker serotonin receptor antagonism (5-HT2A) . This means that it prevents dopamine and serotonin from binding to their receptors, thereby inhibiting the actions of these neurotransmitters . In high doses, it has antihistaminergic and alpha-adrenergic properties .
Biochemical Pathways
It is known that dopamine plays a crucial role in the reward and motivation pathways in the brain . By blocking dopamine receptors, this compound may disrupt these pathways, leading to its antipsychotic effects .
Pharmacokinetics
This compound is well absorbed and undergoes extensive first-pass metabolism . Only about 1% of this compound is excreted in urine . The elimination half-life of this compound is approximately 8 hours , indicating that it remains in the body for a significant period of time after administration.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of dopamine and serotonin receptor activity . This can lead to a reduction in psychotic symptoms, such as hallucinations and delusions, in conditions like schizophrenia . It can also help manage symptoms of manic episodes and psychomotor agitation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, stressful life experiences, especially those occurring early in life, can impact brain development and potentially alter the effectiveness of this compound . Additionally, the presence of other substances in the body, such as other medications or alcohol, can interact with this compound and affect its action .
Biochemical Analysis
Biochemical Properties
Benperidol is a strong dopamine receptor antagonist, specifically D2 and D4 . It also exhibits weaker serotonin receptor antagonism . These interactions with dopamine and serotonin receptors play a crucial role in its biochemical activity.
Cellular Effects
The interaction of this compound with dopamine and serotonin receptors influences various cellular processes. By acting as a receptor antagonist, this compound can modulate cell signaling pathways, potentially influencing gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through binding interactions with dopamine and serotonin receptors . This binding can lead to enzyme inhibition or activation, and changes in gene expression, thereby influencing the overall function of the cell .
Metabolic Pathways
Given its interaction with dopamine and serotonin receptors, it is likely that it interacts with enzymes and cofactors associated with these neurotransmitter systems .
Subcellular Localization
Given its interaction with membrane-bound receptors such as dopamine and serotonin receptors, it is likely localized to the cell membrane where these receptors are found .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benperidol is synthesized through the alkylation of 4-(2-keto-1-benzimidazolinyl)piperidine with 4-chloro-4’-fluorobutyrophenone . The reaction conditions typically involve the use of a suitable solvent and a base to facilitate the alkylation process.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions: Benperidol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce reduced this compound derivatives.
Scientific Research Applications
Benperidol has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for studying butyrophenone derivatives.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Industry: Employed in the pharmaceutical industry for the development of new antipsychotic medications.
Comparison with Similar Compounds
Haloperidol: Another potent antipsychotic used for treating schizophrenia and acute psychosis.
Droperidol: Used primarily for its antiemetic and sedative properties.
Bromperidol: Similar in structure to benperidol but with different pharmacokinetic properties.
This compound’s unique combination of high potency and specific receptor antagonism makes it a valuable compound in both clinical and research settings.
Properties
IUPAC Name |
3-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]-1H-benzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O2/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBOTPHFXYHVPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(=O)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045364 | |
Record name | Benperidol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2062-84-2, 983-42-6 | |
Record name | Benperidol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2062-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benperidol [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002062842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benperidol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12867 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BENPERIDOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170982 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Frenactyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169873 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benperidol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benperidol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.521 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENPERIDOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97O6X78C53 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.